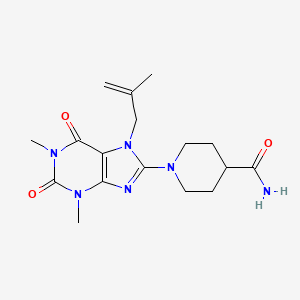

1-(1,3-dimethyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide

Descripción

This compound belongs to a class of purine derivatives with a modified xanthine core (1,3-dimethyl-2,6-dioxo-tetrahydro-1H-purine) substituted at the 7- and 8-positions. The 7-position is occupied by a 2-methylallyl group, while the 8-position features a piperidine-4-carboxamide moiety. This structure is hypothesized to influence receptor binding affinity, metabolic stability, and solubility due to its unique substituents.

Propiedades

IUPAC Name |

1-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O3/c1-10(2)9-23-12-14(20(3)17(26)21(4)15(12)25)19-16(23)22-7-5-11(6-8-22)13(18)24/h11H,1,5-9H2,2-4H3,(H2,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPSMEREWJSCPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=C(N=C1N3CCC(CC3)C(=O)N)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(1,3-dimethyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide (CAS No. 332905-18-7) is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including pharmacological effects and mechanisms of action.

- Molecular Formula : C13H17N5O3S

- Molecular Weight : 323.37 g/mol

- Structure : The compound features a piperidine ring and a purine derivative, which are known to influence its biological properties significantly.

Antimicrobial Activity

Research indicates that derivatives of piperidine, similar to the compound , exhibit varying degrees of antimicrobial activity. In studies involving synthesized compounds with piperidine moieties:

- Compounds demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .

- The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

- Acetylcholinesterase Inhibition : Compounds with similar structures have shown strong inhibitory effects against acetylcholinesterase (AChE), which is crucial for neurotransmission. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

- Urease Inhibition : Additionally, research has highlighted strong urease inhibitory activity, which could be beneficial in managing urinary tract infections and related conditions .

Antioxidant Properties

Preliminary studies suggest that compounds with similar purine structures exhibit antioxidant activities. These properties are essential for combating oxidative stress-related diseases and could be attributed to the ability of the compound to scavenge free radicals .

Study on Antibacterial Properties

In a study published in the Brazilian Journal of Pharmaceutical Sciences, a series of piperidine derivatives were synthesized and tested for antibacterial efficacy. Among these, several compounds displayed significant inhibition against E. coli and Staphylococcus aureus, indicating the potential utility of piperidine derivatives in antibiotic development .

Enzyme Inhibition Research

Another study focused on the enzyme inhibitory effects of synthesized piperidine derivatives. The results indicated that certain derivatives exhibited IC50 values as low as 0.63 µM against AChE, highlighting their potential as therapeutic agents in neurological disorders .

The biological activities of 1-(1,3-dimethyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide can be attributed to several mechanisms:

- Binding Affinity : The compound's structure allows it to bind effectively to target enzymes and receptors.

- Structural Similarity : Its similarity to naturally occurring purines may facilitate interactions with biological macromolecules.

- Functional Groups : The presence of specific functional groups enhances its reactivity and interaction with various biological targets.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound is primarily investigated for its therapeutic potential in drug development. Its unique structure allows it to interact with various biological targets.

Potential Therapeutic Effects:

- Antiviral Activity: Studies suggest that derivatives of purine compounds exhibit antiviral properties by inhibiting viral replication pathways.

- Antitumor Activity: Research indicates that similar compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Biochemical Research

The compound serves as a biochemical probe to study enzyme interactions and metabolic pathways. It can be used to:

- Investigate the inhibition of enzymes related to nucleotide metabolism.

- Explore its effects on cellular signaling mechanisms.

Agricultural Applications

There is emerging interest in the application of this compound in agriculture for:

- Fungicidal Properties: Certain purine derivatives have shown efficacy against plant pathogens.

- Growth Regulation: Compounds with similar structures are being studied for their ability to enhance plant growth and resistance to stress.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Properties | Demonstrated significant inhibition of viral replication in vitro. |

| Study B | Antitumor Activity | Induced apoptosis in breast cancer cell lines through caspase activation. |

| Study C | Enzyme Interaction | Showed competitive inhibition of xanthine oxidase, suggesting potential for gout treatment. |

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

The compound is compared to structurally related purine derivatives and heterocyclic systems, focusing on substitutions at the 7-position and variations in the piperidine/piperazine moiety. Key differences in physicochemical properties, synthetic routes, and inferred biological activity are outlined below.

Table 1: Structural and Functional Comparison

Key Observations:

Substitution at the 7-Position :

- The target compound’s 2-methylallyl group provides intermediate steric bulk compared to the smaller methyl group () and the larger benzyl group (). This may optimize binding pocket interactions in target proteins .

- The thiadiazole-sulfanylethyl substituent () introduces sulfur atoms, which could improve metabolic stability but increase molecular weight and logP .

Piperidine vs. Piperazine Moieties :

- The piperidine-4-carboxamide in the target compound and ’s analogue offers a single nitrogen atom in the ring, favoring moderate basicity. In contrast, the piperazine-1-carbothioamide () includes an additional nitrogen, increasing polarity and hydrogen-bonding capacity .

Synthetic Complexity :

- highlights the use of BBr₃ for demethylation in analogous purine derivatives, suggesting similar steps for the target compound. However, introducing the 2-methylallyl group may require allylation reagents (e.g., prenyl bromide) under controlled conditions .

This contrasts with the more stable methyl and benzyl analogues . The carboxamide group (common in all except ’s thiourea) likely enhances solubility and target engagement via hydrogen bonding .

Q & A

Q. How can theoretical frameworks guide the exploration of structure-activity relationships (SAR)?

- Methodological Answer :

- Conceptual alignment : Link SAR to purine receptor antagonism theories (e.g., steric effects of 2-methylallyl on receptor fit) .

- Hypothesis-driven synthesis : Systematically vary substituents (e.g., piperidine ring size, carboxamide substituents) and model interactions via molecular dynamics .

- Data integration : Use multivariate analysis (e.g., PCA) to correlate electronic properties (Hammett σ) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.